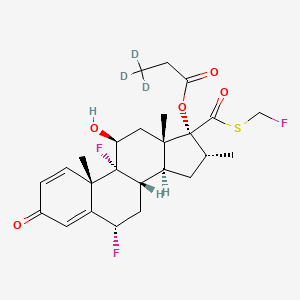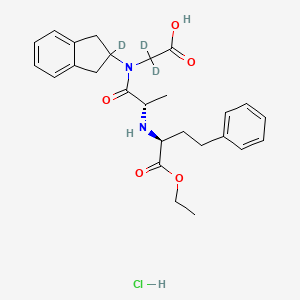
Dechloro Chlonixin-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dechloro Chlonixin-d7 is a deuterated derivative of Chlonixin, a non-steroidal anti-inflammatory drug. The deuterium labeling is often used in research to study the pharmacokinetics and metabolic pathways of the parent compound. This compound is primarily utilized in scientific research and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dechloro Chlonixin-d7 involves the deuteration of Chlonixin. The process typically includes the following steps:
Deuteration of Chlonixin: Chlonixin is subjected to a deuteration reaction using deuterium gas or deuterated reagents under controlled conditions. This step ensures the incorporation of deuterium atoms into the molecular structure of Chlonixin.
Purification: The deuterated product is then purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Chlonixin are deuterated using industrial-scale reactors.
Purification and Quality Control: The deuterated product undergoes rigorous purification and quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dechloro Chlonixin-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Dechloro Chlonixin-d7 is widely used in scientific research, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Chlonixin.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new drugs by providing insights into the behavior of Chlonixin in biological systems.
Biological Research: Employed in studies related to inflammation and pain management.
Mecanismo De Acción
Dechloro Chlonixin-d7 exerts its effects by inhibiting the cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces inflammation and provides analgesic effects. The deuterium labeling does not alter the mechanism of action but helps in tracking the compound in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Chlonixin: The parent compound, a non-steroidal anti-inflammatory drug.
Diclofenac: Another non-steroidal anti-inflammatory drug with similar properties.
Ibuprofen: A widely used non-steroidal anti-inflammatory drug.
Uniqueness
Dechloro Chlonixin-d7 is unique due to its deuterium labeling, which provides advantages in research applications. The deuterium atoms make it easier to study the pharmacokinetics and metabolic pathways without altering the biological activity of the parent compound.
Propiedades
Fórmula molecular |
C13H12N2O2 |
|---|---|
Peso molecular |
235.29 g/mol |
Nombre IUPAC |
2-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-2-3-7-11(9)15-12-10(13(16)17)6-4-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17)/i1D3,2D,3D,5D,7D |
Clave InChI |
ZAYXWXOVWFNPTQ-DGWPMGPKSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])NC2=C(C=CC=N2)C(=O)O)[2H])[2H] |
SMILES canónico |
CC1=CC=CC=C1NC2=C(C=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


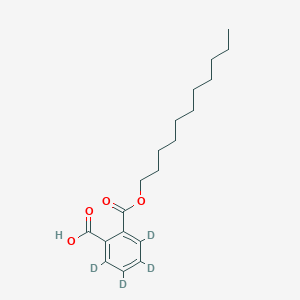
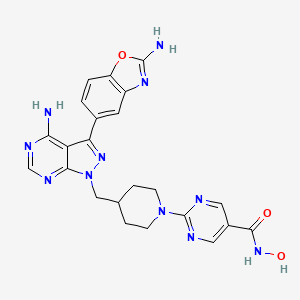


![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)
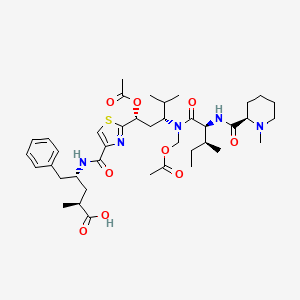


![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
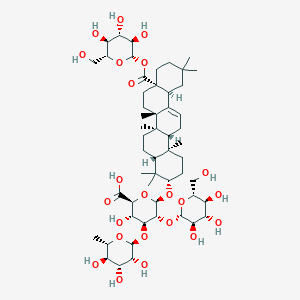
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
